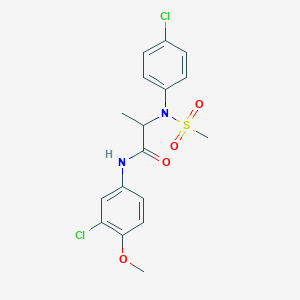![molecular formula C15H16N2O2S B4187826 2-[(2-furylmethyl)amino]-N-(2-phenylethyl)-2-thioxoacetamide](/img/structure/B4187826.png)
2-[(2-furylmethyl)amino]-N-(2-phenylethyl)-2-thioxoacetamide
Descripción general
Descripción
2-[(2-furylmethyl)amino]-N-(2-phenylethyl)-2-thioxoacetamide is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FMA-1 and has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in lab experiments. In
Aplicaciones Científicas De Investigación
FMA-1 has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. FMA-1 has also been studied for its potential use as a radioprotective agent. It has been shown to protect normal cells from radiation-induced damage.
Mecanismo De Acción
The mechanism of action of FMA-1 is not fully understood. However, it has been suggested that FMA-1 may inhibit the activity of the enzyme thioredoxin reductase. Thioredoxin reductase is involved in the regulation of cellular redox balance and is overexpressed in many types of cancer cells. Inhibition of this enzyme may lead to the accumulation of reactive oxygen species and ultimately result in cancer cell death.
Biochemical and Physiological Effects:
FMA-1 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, FMA-1 has been shown to protect normal cells from radiation-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FMA-1 in lab experiments is its potential as a radioprotective agent. It may be useful in protecting normal cells from radiation-induced damage during cancer treatment. However, one limitation of using FMA-1 is its low yield in the synthesis process. This may make it difficult to obtain large quantities of the compound for research purposes.
Direcciones Futuras
Future research on FMA-1 could focus on further elucidating its mechanism of action. This could lead to the development of more effective cancer treatments. In addition, research could focus on improving the synthesis method of FMA-1 to increase its yield. This would make it easier to obtain larger quantities of the compound for research purposes. Finally, research could focus on exploring the potential of FMA-1 as a radioprotective agent in combination with other cancer treatments.
Propiedades
IUPAC Name |
2-(furan-2-ylmethylamino)-N-(2-phenylethyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(15(20)17-11-13-7-4-10-19-13)16-9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,16,18)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXQXMJGZQKJHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=S)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(furan-2-ylmethyl)amino]-N-(2-phenylethyl)-2-thioxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B4187745.png)
![N-(4-methoxybenzyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4187750.png)

![ethyl 1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4187768.png)
![N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4187771.png)
![2-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-dibenzo[b,d]furan-2-ylacrylonitrile](/img/structure/B4187779.png)
![N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B4187781.png)
![5-{[(4-bromophenyl)acetyl]amino}isophthalic acid](/img/structure/B4187782.png)
![ethyl 1-({4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetyl)-4-piperidinecarboxylate](/img/structure/B4187788.png)
![N~2~-(4-ethylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4187793.png)


![ethyl 2-({[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4187829.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B4187837.png)